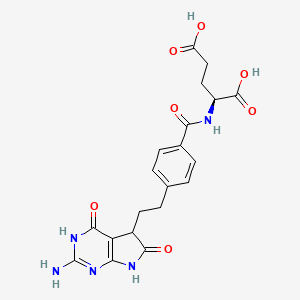

LY-338979

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LY-338979, also known as Pemetrexed 6-oxo diacid impurity, is a metabolite of the antifolate drug Pemetrexed (LY231514). Pemetrexed is widely used in chemotherapy for the treatment of malignant pleural mesothelioma and non-small cell lung cancer. This compound is primarily studied in the context of its role as a metabolite and its implications in drug metabolism and efficacy .

Biochemical Analysis

Biochemical Properties

LY-338979 plays a significant role in biochemical reactions as a metabolite of Pemetrexed. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound is involved in the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. This interaction disrupts the production of thymidine, a nucleotide necessary for DNA replication and repair. Additionally, this compound interacts with folate-dependent enzymes, affecting the folate pathway and cellular metabolism .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits the proliferation of cancer cells by disrupting DNA synthesis and repair mechanisms. Furthermore, this compound induces apoptosis in certain cell types, contributing to its potential as an anticancer agent. The impact on cell signaling pathways includes the modulation of folate metabolism and the inhibition of key enzymes involved in nucleotide synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to thymidylate synthase, inhibiting its activity and preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition leads to a depletion of thymidine, impairing DNA synthesis and repair. Additionally, this compound affects gene expression by modulating the activity of folate-dependent enzymes, which play a crucial role in nucleotide biosynthesis and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of DNA synthesis and cell proliferation, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a certain dosage level is required to achieve significant anticancer activity without causing severe toxicity. These findings underscore the importance of optimizing dosage regimens for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways related to folate metabolism and nucleotide biosynthesis. It interacts with enzymes such as thymidylate synthase and other folate-dependent enzymes, affecting the production of nucleotides and cellular metabolism. The compound’s impact on metabolic flux and metabolite levels is significant, as it disrupts the balance of nucleotide synthesis and folate metabolism, leading to impaired DNA synthesis and cell proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its bioavailability and therapeutic efficacy. Studies have shown that this compound can accumulate in tumor tissues, enhancing its anticancer activity. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it interacts with DNA synthesis machinery and exerts its inhibitory effects on thymidylate synthase. The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-338979 involves the metabolic conversion of Pemetrexed. Pemetrexed undergoes enzymatic reactions in the body, leading to the formation of this compound. The specific synthetic routes and reaction conditions for industrial production are not extensively documented in the literature. it is known that the compound can be synthesized through controlled enzymatic reactions that mimic the metabolic pathways in vivo .

Chemical Reactions Analysis

Types of Reactions

LY-338979 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized metabolites.

Reduction: this compound can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted compounds .

Scientific Research Applications

LY-338979 is primarily used in scientific research to study the metabolism and disposition of Pemetrexed. Its applications include:

Chemistry: Understanding the metabolic pathways and chemical properties of Pemetrexed and its metabolites.

Biology: Investigating the biological effects and interactions of this compound with cellular components.

Medicine: Studying the pharmacokinetics and pharmacodynamics of Pemetrexed and its metabolites to improve chemotherapy regimens.

Industry: Developing analytical methods for the detection and quantification of Pemetrexed metabolites in biological samples .

Mechanism of Action

LY-338979 exerts its effects primarily through its role as a metabolite of Pemetrexed. Pemetrexed inhibits the enzyme thymidylate synthase, which is crucial for DNA synthesis. This compound, as a metabolite, may influence the overall efficacy and toxicity of Pemetrexed by affecting its metabolic profile. The molecular targets and pathways involved include the inhibition of thymidylate synthase and other folate-dependent enzymes .

Comparison with Similar Compounds

LY-338979 is unique in its specific role as a metabolite of Pemetrexed. Similar compounds include other metabolites of Pemetrexed, such as:

LY231514: The parent compound, Pemetrexed.

Other Pemetrexed Metabolites: Various other metabolites formed through different metabolic pathways.

The uniqueness of this compound lies in its specific chemical structure and its implications in the metabolism and efficacy of Pemetrexed .

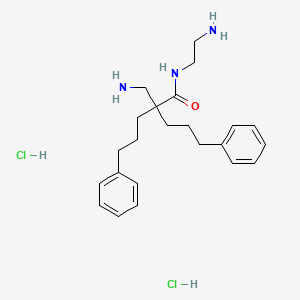

Properties

CAS No. |

193281-00-4 |

|---|---|

Molecular Formula |

C20H21N5O7 |

Molecular Weight |

443.4 g/mol |

IUPAC Name |

(2R)-2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H21N5O7/c21-20-24-15-14(18(30)25-20)11(17(29)23-15)6-3-9-1-4-10(5-2-9)16(28)22-12(19(31)32)7-8-13(26)27/h1-2,4-5,11-12H,3,6-8H2,(H,22,28)(H,26,27)(H,31,32)(H4,21,23,24,25,29,30)/t11?,12-/m1/s1 |

InChI Key |

YVRHJHKPTURIID-PIJUOVFKSA-N |

SMILES |

C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |

Isomeric SMILES |

C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)N[C@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY-338979; LY 338979; LY338979; Pemetrexed 6-oxo diacid impurity; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)

![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)